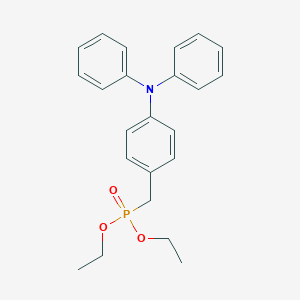

Diethyl 4-(diphenylamino)benzylphosphonate

Vue d'ensemble

Description

Synthesis Analysis

The organophosphonates were obtained based on a developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol . The new synthetic pathway toward 1,2-bis (4- ( (diethoxyphosphoryl)methyl)phenyl)ethyl acetate was proposed which significantly improves the overall yield of the final product (from 1% to 38%) .Molecular Structure Analysis

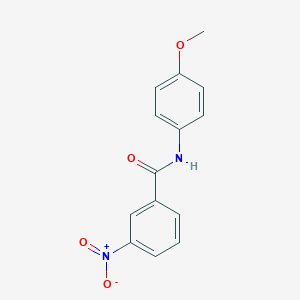

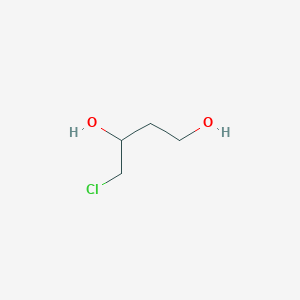

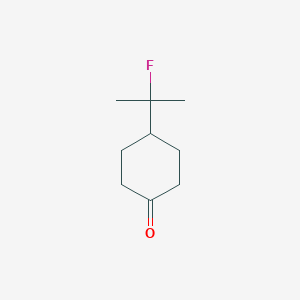

The molecular formula of Diethyl 4-(diphenylamino)benzylphosphonate is C23H26NO3P . The molecular weight is 395.4 g/mol .Chemical Reactions Analysis

The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity was studied .Physical And Chemical Properties Analysis

Diethyl 4-(diphenylamino)benzylphosphonate has a molecular weight of 395.4 g/mol . It has a XLogP3-AA of 4.9, indicating its lipophilicity . It has no hydrogen bond donors and four hydrogen bond acceptors . It has nine rotatable bonds . Its topological polar surface area is 38.8 Ų .Applications De Recherche Scientifique

Coordination Properties in Metal Complexes

Diethyl 4-(diphenylamino)benzylphosphonate and its derivatives exhibit significant coordination properties in forming complexes with metals like palladium (Pd) and platinum (Pt). This is particularly notable in the context of catalysis. The phosphonated triphenylphosphine derivatives have been characterized for their potential use in aqueous or biphasic catalysis due to their solubility in aqueous solutions (Rohlík et al., 2006).

Synthesis of Amino-Substituted Benzylphosphonates

This chemical has been utilized in the synthesis of α-amino-substituted benzylphosphonic acids, which are intermediates in the production of phosphorus peptide synthesis. This synthesis pathway includes the reaction of diethyl phosphoramide with substituted benzaldehyde and triphenyl phosphite, indicating the compound's utility in complex organic synthesis processes (Chengye & You-Mao, 1986).

Preparation of Other Phosphonate Derivatives

Research has demonstrated the use of diethyl 4-(diphenylamino)benzylphosphonate in preparing various phosphonate derivatives. These derivatives have applications ranging from potential antithrombotic properties to acting as intermediates in other chemical syntheses (Green et al., 1994).

Role in Corrosion Inhibition

Studies have shown the effectiveness of certain derivatives of diethyl 4-(diphenylamino)benzylphosphonate as corrosion inhibitors, particularly for mild steel in acidic environments. These inhibitors operate through adsorption on metallic surfaces and have been examined using both experimental and theoretical methods (Gupta et al., 2017).

Safety And Hazards

Orientations Futures

Several newly synthesized organophosphonates were tested as new potential antimicrobial drugs on model Escherichia coli bacterial strains (K12 and R2-R3). These compounds are highly specific for pathogenic E. coli strains based on the model strains used and may be engaged in the future as new substitutes for commonly used antibiotics, which is especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

Propriétés

IUPAC Name |

4-(diethoxyphosphorylmethyl)-N,N-diphenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26NO3P/c1-3-26-28(25,27-4-2)19-20-15-17-23(18-16-20)24(21-11-7-5-8-12-21)22-13-9-6-10-14-22/h5-18H,3-4,19H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRQDRLMUWHVRBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30438756 | |

| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

395.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 4-(diphenylamino)benzylphosphonate | |

CAS RN |

126150-12-7 | |

| Record name | Diethyl {[4-(diphenylamino)phenyl]methyl}phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30438756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(4-aminobenzoyl)amino]acetate hydrochloride](/img/structure/B182232.png)

![(3S,8R,9S,10R,13S,14S)-17-Iodo-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B182247.png)